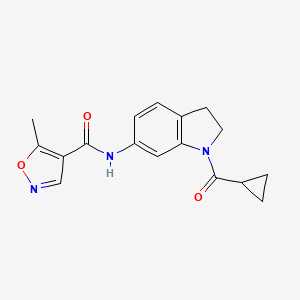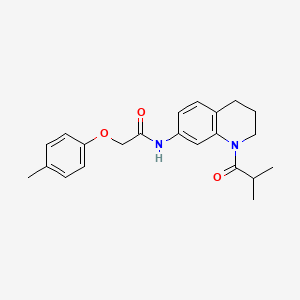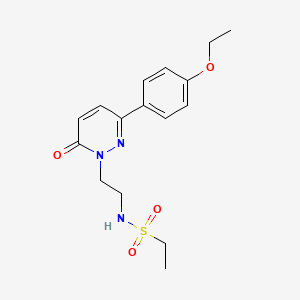![molecular formula C13H8Cl2N2OS2 B2413371 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile CAS No. 343372-95-2](/img/structure/B2413371.png)
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as “3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile”, is a chemical substance used for pharmaceutical testing . It has a molecular weight of 315.25 .
Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. The IUPAC name is “3-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile” and its molecular formula is C12H8Cl2N2S2 . The InChI code, which is a textual identifier for chemical substances, is also provided: 1S/C12H8Cl2N2S2/c1-7-10(5-15)12(16-18-7)17-6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chemiluminescence Applications
The compound has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are known for their base-induced chemiluminescence properties. These dioxetanes showcase stability and produce light under specific conditions, suggesting applications in the development of chemiluminescent materials or probes (Watanabe et al., 2010).
Structural and Molecular Insights
A structural characterization of similar compounds revealed crystalline formations in centrosymmetric space groups and adopting specific conformations. This kind of research aids in understanding the molecular geometry and potential reactivity or interaction with other molecules, hinting at possible applications in material science or molecular engineering (Al-Wahaibi et al., 2021).
Antifungal and Antiviral Properties
The compound belongs to a class of substances that have shown promising antifungal activities against certain pathogens. This opens up avenues for further exploration in pharmaceutical applications, particularly in the development of antifungal agents (Yu-gu, 2015). Additionally, derivatives of this chemical structure have exhibited a broad spectrum of antiviral activities, particularly against picornavirus and human rhinovirus, indicating potential in antiviral drug development (Cutrì et al., 2002).
Catalytic Applications
Compounds related to the structure have been studied for their catalytic properties, particularly in the electrochemical reduction of CO2. Such research is crucial for understanding catalytic mechanisms and developing new catalysts for environmental applications, such as carbon capture or utilization (Nganga et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-7-10(5-16)13(17-20-7)19-6-12(18)9-3-2-8(14)4-11(9)15/h2-4H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSHZDSMRVLNHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)

![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/no-structure.png)

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)
![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)